![molecular formula C22H18ClFN2O3S B6568760 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946335-23-5](/img/structure/B6568760.png)
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
This compound is a complex organic molecule with the molecular formula C22H18ClFN2O3S . It is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzamide group attached to a tetrahydroquinoline ring via a sulfonyl linkage . The molecular weight is 444.91 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Cancer Agents: This compound exhibits potential as an anti-cancer agent due to its unique chemical structure. Researchers are investigating its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Preclinical studies have shown promising results, making it a candidate for further drug development .
Kinase Inhibitors: The benzamide moiety in this compound suggests kinase inhibition activity. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically beneficial. Researchers are exploring its selectivity against various kinases and its potential as a targeted therapy .
Organic Synthesis
Building Block for Fluorinated Compounds: The 2-chloro-4-fluorobenzenesulfonyl group serves as a versatile building block in organic synthesis. Chemists use it to introduce fluorine atoms into various molecules, enhancing their properties or reactivity. For example, it can be used to synthesize fluorinated pharmaceuticals or agrochemicals .
Material Science
Fluorinated Polymers: Researchers are investigating the incorporation of this compound into polymer matrices to enhance material properties. Fluorinated polymers exhibit improved chemical resistance, thermal stability, and surface properties. The sulfonyl chloride group can participate in polymerization reactions, leading to novel materials .
Agrochemicals
Herbicides and Fungicides: The combination of chlorine and fluorine atoms in this compound makes it interesting for designing herbicides and fungicides. Researchers are studying its efficacy against specific pests and pathogens. By modifying the benzamide scaffold, they aim to create environmentally friendly agrochemicals .
Computational Chemistry
Quantum Mechanical Calculations: Computational chemists use this compound as a test case for quantum mechanical calculations. Its complex structure challenges theoretical methods, and accurate predictions of its properties (such as electronic structure, vibrational frequencies, and reactivity) contribute to method development .
Biochemical Probes
Sulfonyl Chloride Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles. Researchers exploit this reactivity to label proteins, peptides, and other biomolecules. By attaching fluorescent or radioactive tags, they create biochemical probes for studying cellular processes and protein interactions .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-9-12-21-15(14-17)4-3-13-26(21)30(28,29)18-10-7-16(24)8-11-18/h1-2,5-12,14H,3-4,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDJXWWPFBMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
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